Steroid Sulfatase (STS) Inhibitory Potency in Cellular and Biochemical Assays
N-Cycloheptyl-4-methylbenzenesulfonamide demonstrates measurable inhibition of human steroid sulfatase (STS), a target of interest in hormone-dependent cancers [1]. In a fluorescence-based assay using purified enzyme, it exhibited a Ki value of 250 nM [1]. Cellular potency was confirmed in JEG-3 cells with an IC50 of 310 nM and in HEK-293 cells transfected with a sulfatase expression vector with an IC50 of 220 nM [1]. While potent steroidal STS inhibitors can achieve IC50 values in the single-digit nanomolar range (e.g., 9-20 nM) [2], the sub-micromolar activity of this non-steroidal sulfonamide scaffold establishes a distinct chemotype with a potentially differentiated selectivity and toxicity profile [3].
| Evidence Dimension | Steroid sulfatase (STS) inhibition |
|---|---|
| Target Compound Data | Ki = 250 nM (purified enzyme); IC50 = 220 nM (HEK-293 cells), 310 nM (JEG-3 cells) |
| Comparator Or Baseline | Potent steroidal STS inhibitors: IC50 = 9-20 nM (e.g., 17β-sulfonamides of estra-1,3,5(10)-trien-3-ol) [2] |
| Quantified Difference | Target compound exhibits >10-fold lower potency than the most potent steroidal inhibitors, yet represents a distinct, non-steroidal sulfonamide chemotype [3]. |
| Conditions | Purified human STS (fluorescence assay); JEG-3 cell line; HEK-293 cells transfected with pCMV-sulfa expression vector [1]. |
Why This Matters
This data quantifies the compound's STS inhibitory activity, confirming its utility as a non-steroidal chemical probe for studying STS biology distinct from highly potent steroidal inhibitors.
- [1] BindingDB. (n.d.). BDBM50355372 CHEMBL482212. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355372 View Source
- [2] Poirier, D., et al. (2012). 17β-Arylsulfonamides of 17β-aminoestra-1,3,5(10)-trien-3-ol as highly potent inhibitors of steroid sulfatase. Bioorganic & Medicinal Chemistry, 20(4), 1535-1544. DOI: 10.1016/j.bmc.2011.12.037 View Source
- [3] Purohit, A., et al. (2003). N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. Journal of Medicinal Chemistry, 46(24), 5172-5175. DOI: 10.1021/jm034019r View Source
